molecular formula C10H16O5 B3395262 Diethyl 2-ethyl-3-oxosuccinate CAS No. 26103-77-5

Diethyl 2-ethyl-3-oxosuccinate

Cat. No. B3395262
Key on ui cas rn: 26103-77-5
M. Wt: 216.23 g/mol
InChI Key: JWSAJONARKIICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422268B2

Procedure details

27.8 mL of lithium diisopropylamide (50.0 mmol, 1.00 eq, 1.8 M in THF/heptane/ethylbenzene) were dissolved in 50 mL of dry THF and an argon atmosphere and cooled to −75° C. 6.64 mL of ethyl butanoate (50.0 mmol, 1.00 eq) were dissolved in 25 mL of dry THF and added to the previous solution at a bath temperature of −60 to −75° C. and stirred for an additional 1 h at a bath temperature of −75° C. 6.92 mL of diethyl ethanedioate (51.0 mmol, 1.02 eq) were dissolved in 25 mL of dry THF and added to the previous solution at a bath temperature of −60 to −75° C. and stirred for an additional 30 min at a bath temperature of −75° C. The mixture was allowed to come to. −20° C., at which temperature 6.47 mL of acetic acid (113.0 mmol, 2.26 eq), followed by 100 mL of water. The mixture was then allowed to come to rt. The separated organic layer was washed, once with water, once with sodium bicarbonate solution and once with brine, before being dried over sodium sulfate and concentrated in vacuo. The crude reaction product was used for the next transformation without any further purification.
Quantity
27.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
6.92 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
6.47 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[C:9]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:10][CH2:11][CH3:12].[C:17](OCC)(=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(O)(=O)C>C1COCC1.O>[CH2:11]([CH:10]([C:17](=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:9]([O:14][CH2:15][CH3:16])=[O:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
27.8 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.64 mL
Type
reactant
Smiles
C(CCC)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.92 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
6.47 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 1 h at a bath temperature of −75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the previous solution at a bath temperature of −60 to −75° C.
ADDITION
Type
ADDITION
Details
added to the previous solution at a bath temperature of −60 to −75° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 30 min at a bath temperature of −75° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
−20° C.
CUSTOM
Type
CUSTOM
Details
to come to rt
WASH
Type
WASH
Details
The separated organic layer was washed, once with water, once with sodium bicarbonate solution and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was used for the next transformation without any further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C(C(=O)OCC)C(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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